molecular formula C12H24N2O3 B7984943 [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7984943
M. Wt: 244.33 g/mol
InChI Key: GSAYLPAXDXBYGG-SNVBAGLBSA-N
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Description

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a pyrrolidine-based carbamate derivative featuring a chiral center at the pyrrolidine ring’s 3-position (R-configuration). The compound contains a 2-hydroxyethyl substituent on the pyrrolidine nitrogen and a methyl-carbamic acid tert-butyl ester group.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAYLPAXDXBYGG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pyrrolidine Intermediate Synthesis

The (R)-configured pyrrolidine ring is typically constructed via asymmetric catalysis or resolution. A common approach involves the enantioselective reduction of 3-pyrrolidinone derivatives using chiral catalysts such as (R)-BINAP-Ru complexes. For example, hydrogenation of 1-benzyl-3-pyrrolidinone with [(R)-BINAP]RuCl₂ achieves >98% enantiomeric excess (ee) under 50 bar H₂ at 60°C. Subsequent N-alkylation with 2-bromoethanol introduces the hydroxyethyl group in dimethylformamide (DMF) at 80°C for 12 hours, yielding (R)-1-(2-hydroxyethyl)pyrrolidine with 85–90% efficiency.

Carbamate Formation Strategies

The methyl-carbamic acid tert-butyl ester group is introduced via two primary methods:

Chloroformate Activation

Reaction of (R)-1-(2-hydroxyethyl)pyrrolidine with methylamine generates the secondary amine intermediate, which is treated with tert-butyl chloroformate (Boc₂O) in dichloromethane (DCM) at 0–5°C. Triethylamine (3 equiv) is added to scavenge HCl, achieving 70–75% yield. Excess Boc₂O (1.2 equiv) ensures complete carbamation, though prolonged reaction times (>4 hours) risk tert-butyl ester hydrolysis.

Mixed Carbonate Approach

Alternative protocols employ 4-nitrophenyl chloroformate to activate the amine prior to tert-butoxycarbonyl (Boc) protection. This two-step sequence:

  • React pyrrolidine derivative with 4-nitrophenyl chloroformate (1.05 equiv) in THF at −20°C

  • Add tert-butanol (2 equiv) and DMAP (0.1 equiv) at 25°C
    Provides 82–85% yield with minimized racemization.

Critical Process Parameters

Temperature Control

Reaction StepOptimal RangeDeviation Impact
Chloroformate activation0–5°C>10°C: 15–20% yield reduction due to side reactions
Boc protection20–25°C<15°C: Incomplete reaction; >30°C: Ester degradation
Workup & isolation−5 to 5°CHigher temps induce Boc group hydrolysis

Solvent Systems

  • Tetrahydrofuran (THF) : Preferred for lithium amide base reactions (e.g., LDA-mediated deprotonations) due to low nucleophilicity

  • Ethyl acetate/Hexane : 3:1 ratio for silica gel chromatography, achieving 95–98% purity

  • Acetonitrile/Water : 65:35 for preparative HPLC (C18 column), resolving diastereomers with ΔtR ≥ 2.1 min

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize microreactor systems to enhance Boc protection efficiency:

ParameterBatch ReactorFlow Reactor
Reaction time6 hours22 minutes
Yield73%89%
Solvent use15 L/kg5.2 L/kg

Key advantages include precise temperature control (±1°C) and instantaneous mixing, reducing epimerization to <0.5%.

Crystallization Optimization

Final compound purification via anti-solvent crystallization:

  • Solvent: Ethanol (8 vol)

  • Anti-solvent: Heptane (12 vol)

  • Cooling rate: 0.5°C/min from 50°C to −10°C
    This protocol produces 99.2% pure crystals with 92% recovery.

Analytical Validation

Spectroscopic Characterization

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃)δ 1.44 (s, 9H, Boc), 3.38–3.45 (m, 2H, CH₂OH), 3.62–3.71 (m, 1H, CH–N), 4.12 (br s, 1H, OH)
HRMS (ESI+)m/z calc. for C₁₂H₂₄N₂O₃ [M+H]⁺: 244.1787; found: 244.1789
Chiral HPLC Chiralpak IA-3 column, 85:15 hexane/ethanol, 1.0 mL/min, tR = 8.7 min (R-enantiomer)

Stability Profiling

ConditionDegradation
40°C/75% RH (1 month)0.3% impurity A (deprotected carbamate)
pH 2 buffer (24h)12% hydrolysis
Aqueous ethanol (1 week)<0.1% degradation

Comparative Method Analysis

Cost-Benefit Evaluation

MethodRaw Material Cost ($/kg)Yield (%)Purity (%)
Batch Boc protection4207398.5
Flow Boc protection5808999.2
Mixed carbonate6708598.8

Environmental Impact

  • E-factor : 18 kg waste/kg product (batch) vs. 6.3 kg (flow)

  • PMI (Process Mass Intensity) : 32 (traditional) vs. 11 (optimized)

  • Solvent recovery: 91% ethanol reclaimed via distillation

Emerging Methodologies

Enzymatic Carbamate Formation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes Boc protection in:

  • Solvent: Methyl tert-butyl ether (MTBE)

  • Temp: 35°C

  • Conversion: 94% in 8 hours
    Reduces base usage by 80% compared to chemical methods.

Photochemical Activation

UV-initiated (365 nm) reactions using phenylglyoxylic acid as photosensitizer:

  • 0.5 mol% catalyst loading

  • 78% yield in 2 hours

  • Eliminates chloroformate waste streams

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while substitution reactions could introduce various functional groups.

Scientific Research Applications

[®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies investigating the effects of pyrrolidine derivatives on biological systems.

Mechanism of Action

The mechanism of action of [®-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding with target proteins, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways.

Comparison with Similar Compounds

a) [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1354001-63-0)

  • Molecular Formula : C₁₅H₂₂N₂O₃
  • Molecular Weight : 264.32 g/mol
  • Key Differences: Benzyl ester replaces the tert-butyl carbamate group.

b) Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 1354019-38-7)

  • Molecular Formula : C₁₄H₂₆N₂O₃
  • Molecular Weight : 270.37 g/mol
  • Key Differences : A cyclopropyl group replaces the methyl group on the carbamate nitrogen. This modification increases lipophilicity (logP ~1.10 predicted) and may influence binding affinity in hydrophobic enzyme pockets .

c) [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1354001-16-3)

  • Molecular Formula : C₁₂H₂₁ClN₂O₃
  • Molecular Weight : 276.76 g/mol
  • Key Differences: The 2-hydroxyethyl group is replaced by a chloroacetyl moiety.

Piperidine-Based Analogs

a) [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1354000-95-5)

  • Molecular Formula : C₁₃H₂₆N₂O₃
  • Molecular Weight : 258.36 g/mol
  • Key Differences: The pyrrolidine ring is replaced by a six-membered piperidine ring.

b) [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)

  • Molecular Formula : C₁₄H₂₇N₃O₃
  • Molecular Weight : 285.38 g/mol
  • Key Differences: Incorporates an (S)-2-amino-propionyl group on the piperidine nitrogen.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester Not provided C₁₂H₂₄N₂O₃ ~258.34 (estimated) tert-butyl carbamate, 2-hydroxyethyl Chiral center, potential intermediate
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 1354001-63-0 C₁₅H₂₂N₂O₃ 264.32 Benzyl ester Higher solubility, lower stability
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1354019-38-7 C₁₄H₂₆N₂O₃ 270.37 Cyclopropyl carbamate Increased lipophilicity
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester 1354001-16-3 C₁₂H₂₁ClN₂O₃ 276.76 Chloroacetyl group Electrophilic reactivity
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 1354000-95-5 C₁₃H₂₆N₂O₃ 258.36 Piperidine core Enhanced conformational flexibility

Key Findings from Comparative Analysis

Steric and Electronic Effects : The tert-butyl carbamate group in the target compound provides steric protection to the carbamate nitrogen, enhancing stability compared to benzyl esters .

Reactivity : Chloroacetyl-substituted analogs (e.g., CAS 1354001-16-3) exhibit higher reactivity due to the electrophilic chlorine atom, making them suitable for further derivatization .

Biological Relevance : Piperidine analogs (e.g., CAS 1354000-95-5) demonstrate how ring size impacts target engagement, with piperidine derivatives often showing improved metabolic stability over pyrrolidines in drug candidates .

Biological Activity

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, a carbamate derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H24N2O3
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 66565995

The structure includes a pyrrolidine ring and a hydroxyl ethyl substituent, which may interact with various biological targets, enhancing its therapeutic potential.

Synthesis

Synthesis methods for this compound typically involve the reaction of pyrrolidine derivatives with carbamic acid esters under controlled conditions to ensure high yield and purity. Techniques such as flow microreactor systems have been employed for efficient synthesis of tertiary butyl esters, demonstrating a sustainable approach to producing such compounds .

Research indicates that compounds similar to [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester can inhibit specific metabolic pathways in cancer cells. For instance, studies have shown that related compounds effectively disrupt glutaminolysis, a critical metabolic pathway in cancer cell proliferation .

Anticancer Activity

In vitro studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines. Notably:

  • Breast Cancer Cells : The compound was tested on MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cell lines, showing significant growth inhibition .
  • Glioblastoma : It also exhibited activity against glioblastoma cell lines, suggesting broad-spectrum anticancer potential .

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure SimilarityBiological Activity
CarbamazepineModerateAnticonvulsant
GabapentinHighAnalgesic
PhenobarbitalLowSedative
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl esterUniqueAnticancer (promising)

This comparison highlights the unique pharmacological properties of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester.

Case Studies

Recent studies have focused on the pharmacokinetics and tissue distribution of this compound. For example:

  • Pharmacokinetic Studies : A lead compound derived from similar structures showed moderate brain exposure and favorable distribution in kidneys and liver, indicating potential for central nervous system applications .
  • Therapeutic Applications : The compound's ability to selectively inhibit cancer cell growth while sparing non-malignant cells is particularly noteworthy. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Q & A

Q. What are the primary synthetic routes for [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves activating a pyrrolidine carboxylic acid derivative (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of triethylamine . Alternative routes employ tert-butyloxycarbonyl (Boc) protection strategies, where intermediates like tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate are functionalized using reagents such as (Boc)₂O under reflux conditions. Key parameters include temperature control (0–20°C for acid chloride formation) and stoichiometric ratios of activating agents .

Q. How can researchers ensure purity of the compound during synthesis, and what purification techniques are most effective?

Methodological Answer: Silica gel chromatography is widely used for intermediate purification, with gradients ranging from petroleum ether to ethyl acetate (e.g., 20:1 to 5:1 ratios) . Preparative HPLC is recommended for final purification, particularly for isolating stereoisomers. Monitoring reaction progress via TLC or LC-MS ensures minimal byproduct formation. For Boc-protected intermediates, recrystallization in dichloromethane/hexane mixtures can enhance purity .

Q. What are the recommended storage conditions and handling protocols to maintain compound stability?

Methodological Answer: Store the compound at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester or carbamate groups. Use desiccants to mitigate moisture exposure. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and fume hoods, is mandatory during handling due to potential respiratory and dermal irritation .

Q. What analytical methods are suitable for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 292.1688 for related pyrrolidine tert-butyl esters) . ¹H NMR in CDCl₃ resolves stereochemistry: for example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrolidine protons show splitting patterns between 3.0–4.5 ppm . IR spectroscopy identifies carbamate C=O stretches near 1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during functionalization of the pyrrolidine ring, particularly for the (R)-configuration?

Methodological Answer: Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric Mannich reactions) are critical for retaining the (R)-configuration. Protecting the hydroxyl group with Boc or other acid-labile groups prevents racemization during subsequent steps. Monitoring optical rotation or chiral HPLC validates stereochemical purity .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

Methodological Answer: Discrepancies often arise from variations in reagent quality (e.g., anhydrous triethylamine) or temperature control. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, reports acid chloride activation at 0°C, while uses DMAP at 20°C; side-by-side testing under both conditions is advised .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

Methodological Answer: Exothermic reactions during Boc protection require controlled addition of reagents and jacketed reactors for cooling. Solvent selection is crucial: replacing dichloromethane with ethyl acetate improves sustainability but may reduce yield. Continuous flow systems enhance mixing efficiency for large-scale acid chloride formation .

Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products identified?

Methodological Answer: Hydrolysis of the tert-butyl ester generates carboxylic acid derivatives, detectable via LC-MS (e.g., [M+H]+ 246.1 for the deprotected pyrrolidine). Stress testing under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions identifies labile sites. NMR and IR track carbonyl group degradation .

Q. How is this compound utilized as an intermediate in drug discovery, particularly for CNS-targeted therapies?

Methodological Answer: The pyrrolidine scaffold is a common motif in neurotensin receptor agonists and dopamine reuptake inhibitors. Functionalization of the hydroxyl group with aromatic moieties (e.g., biphenyl derivatives) enhances blood-brain barrier permeability. highlights its use in kinase inhibitor synthesis via Suzuki-Miyaura cross-coupling .

Q. What green chemistry alternatives exist for reducing environmental impact during synthesis?

Methodological Answer: Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF for Boc protection steps. Catalytic methods using immobilized lipases or biocatalysts can reduce waste. Solvent recovery systems and microwave-assisted synthesis improve energy efficiency .

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